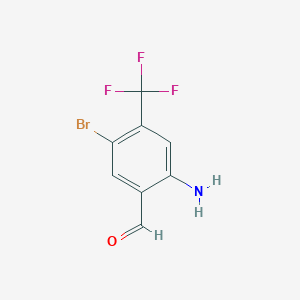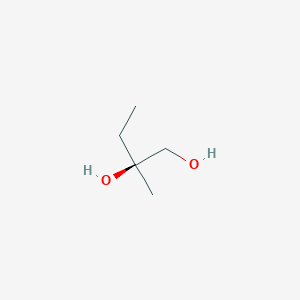
(2S)-2-Methyl-1,2-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, which gives it optical activity. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 2-Methyl-2-butanone: One common method to synthesize (2S)-2-Methyl-1,2-butanediol is through the reduction of 2-Methyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Epoxides: Another method involves the hydrolysis of 2-Methyl-1,2-epoxybutane using acidic or basic catalysts. This reaction yields this compound as one of the products.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products:
Oxidation: 2-Methyl-2-butanone or 2-Methylbutanal.
Reduction: 2-Methylbutane.
Substitution: 2-Methyl-1,2-dichlorobutane (when reacted with HCl).
Wissenschaftliche Forschungsanwendungen
Chemistry:
Solvent: (2S)-2-Methyl-1,2-butanediol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds.
Intermediate: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Enzyme Studies: The compound is used in enzyme studies to understand the catalytic mechanisms of diol dehydratase enzymes.
Medicine:
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds, particularly those requiring chiral intermediates.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Wirkmechanismus
The mechanism by which (2S)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for diol dehydratase enzymes, which catalyze the dehydration of diols to form alkenes. The hydroxyl groups in the compound participate in hydrogen bonding and other interactions, facilitating its role in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Methyl-1,2-butanediol: The enantiomer of (2S)-2-Methyl-1,2-butanediol, which has similar chemical properties but different optical activity.
1,2-Butanediol: A diol with a similar structure but without the methyl group at the second carbon.
2-Methyl-2,4-pentanediol: Another diol with a similar structure but with an additional methyl group.
Uniqueness:
Chirality: The (2S) configuration of this compound gives it unique optical properties, making it valuable in asymmetric synthesis.
Reactivity: The presence of two hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H12O2 |
|---|---|
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
(2S)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
DOPZLYNWNJHAOS-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@@](C)(CO)O |
Kanonische SMILES |
CCC(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
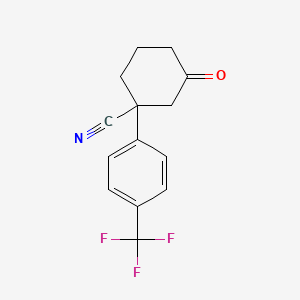
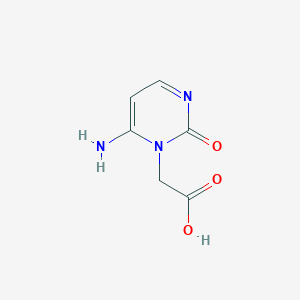
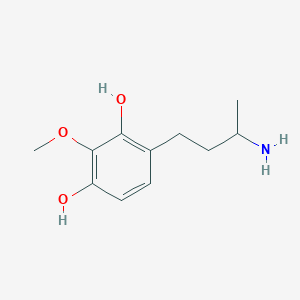
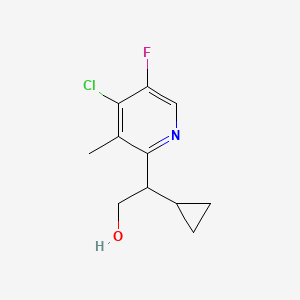
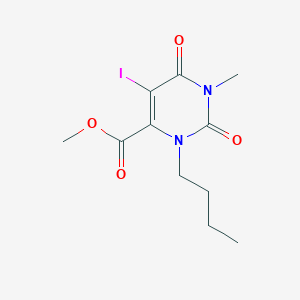

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
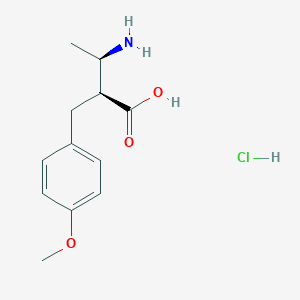
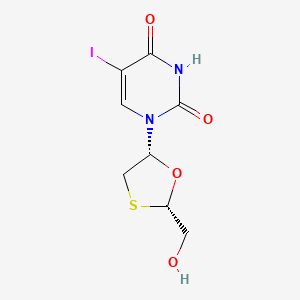
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
